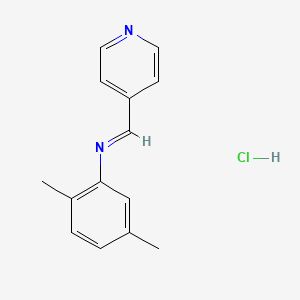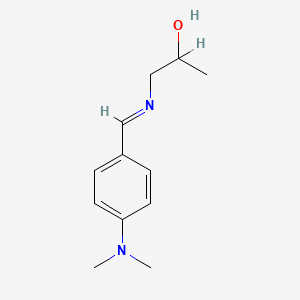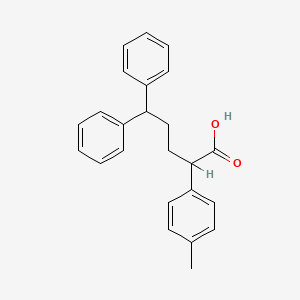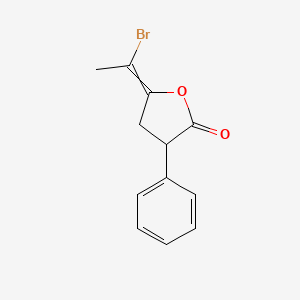
5-(1-Bromoethylidene)-3-phenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is an organic compound characterized by the presence of a bromoethylidene group attached to a phenyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3-phenyloxolan-2-one using bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Bromoethylidene)-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethylidene derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethylidene derivatives.
Oxidation: Formation of oxidized products with additional functional groups.
Aplicaciones Científicas De Investigación
5-(1-Bromoethylidene)-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Chloroethylidene)-3-phenyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
5-(1-Iodoethylidene)-3-phenyloxolan-2-one: Similar structure with an iodine atom instead of bromine.
5-(1-Fluoroethylidene)-3-phenyloxolan-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is unique due to the specific reactivity of the bromoethylidene group, which offers distinct chemical properties and potential applications compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
79054-06-1 |
|---|---|
Fórmula molecular |
C12H11BrO2 |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
5-(1-bromoethylidene)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8(13)11-7-10(12(14)15-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clave InChI |
GHKIPZRZCAVFNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC(C(=O)O1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
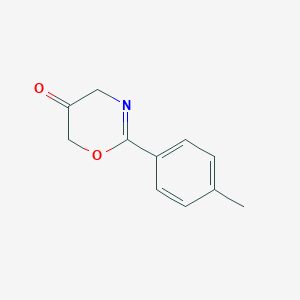
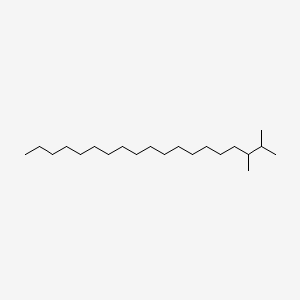


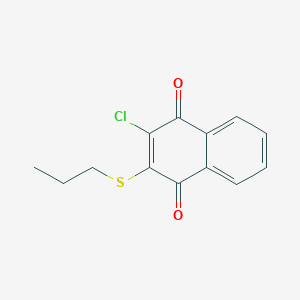
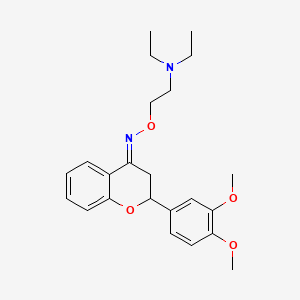
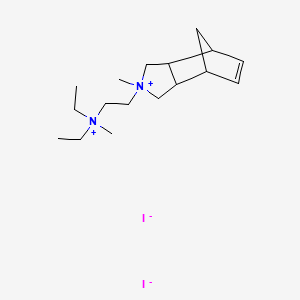

![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

